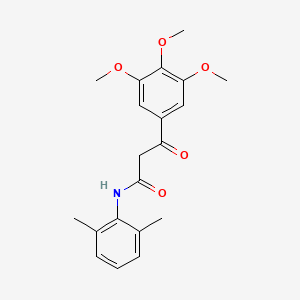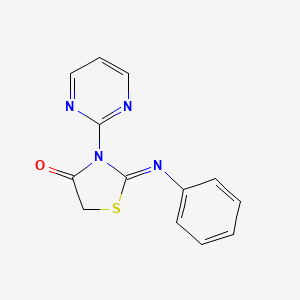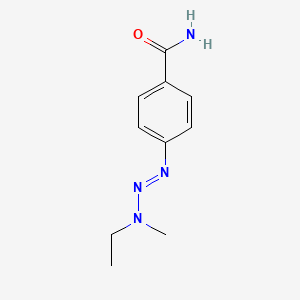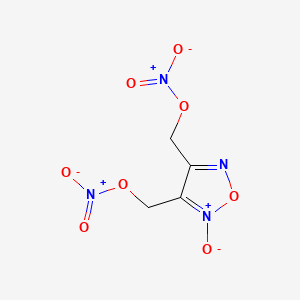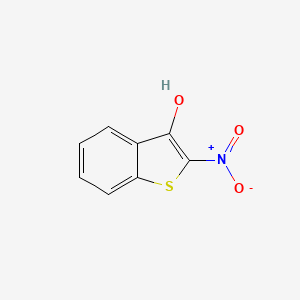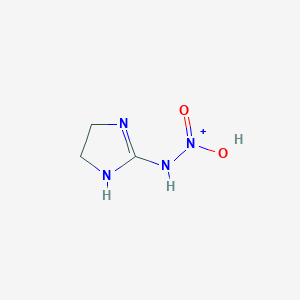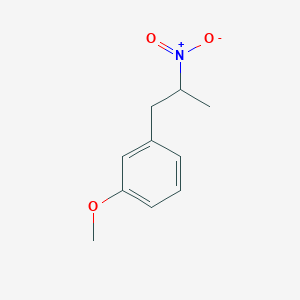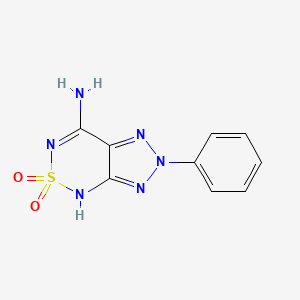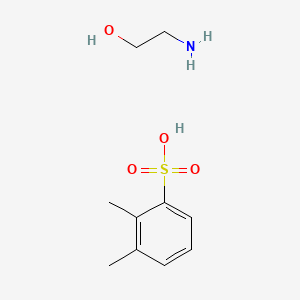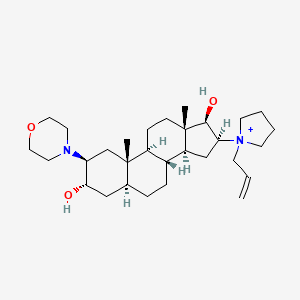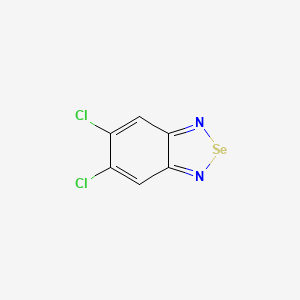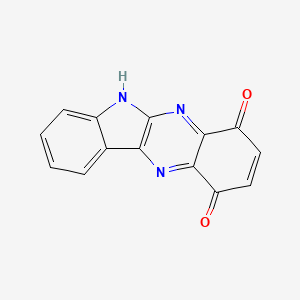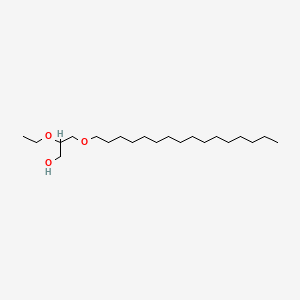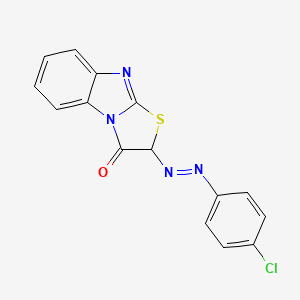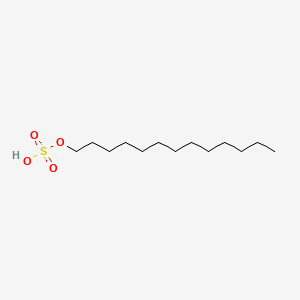
Tridecyl hydrogen sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tridecyl hydrogen sulfate, with the molecular formula
C13H28O4S
, is an organic compound commonly used as a surfactant. It is known for its excellent emulsifying, wetting, and foaming properties, making it a valuable ingredient in various industrial and household products.Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tridecyl hydrogen sulfate is typically synthesized through the sulfation of tridecanol. The process involves reacting tridecanol with sulfur trioxide or chlorosulfonic acid. The reaction is highly exothermic and requires careful control of temperature and reaction conditions to avoid side reactions and degradation of the product.
Industrial Production Methods: In industrial settings, the sulfation process is often carried out in a continuous reactor, such as a falling film reactor. This method ensures efficient mixing and heat dissipation. The general steps include:
Sulfation: Tridecanol is reacted with sulfur trioxide in a falling film reactor at temperatures between 30-60°C.
Neutralization: The resulting product is neutralized with a base, typically sodium hydroxide, to form the sodium salt of this compound.
Purification: The product is then purified to remove any unreacted materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions: Tridecyl hydrogen sulfate can undergo various chemical reactions, including:
Hydrolysis: In the presence of strong acids or bases, it can hydrolyze back to tridecanol and sulfuric acid.
Oxidation: It can be oxidized to form sulfonic acids under strong oxidative conditions.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) at elevated temperatures.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols under mild to moderate conditions.
Major Products:
Hydrolysis: Tridecanol and sulfuric acid.
Oxidation: Tridecyl sulfonic acid.
Substitution: Various substituted tridecyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Tridecyl hydrogen sulfate has a wide range of applications in scientific research and industry:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in emulsion polymerization processes.
Biology: Employed in cell lysis buffers and protein extraction protocols due to its ability to disrupt cell membranes.
Medicine: Investigated for its potential use in drug delivery systems and as an emulsifying agent in pharmaceutical formulations.
Propiedades
Número CAS |
7328-26-9 |
|---|---|
Fórmula molecular |
C13H28O4S |
Peso molecular |
280.43 g/mol |
Nombre IUPAC |
tridecyl hydrogen sulfate |
InChI |
InChI=1S/C13H28O4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-18(14,15)16/h2-13H2,1H3,(H,14,15,16) |
Clave InChI |
QTUIJRIDZOSXHJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCOS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


